molecular formula C12H19NO2 B13916740 tert-butyl (3S)-3-ethynyl-3-methyl-pyrrolidine-1-carboxylate

tert-butyl (3S)-3-ethynyl-3-methyl-pyrrolidine-1-carboxylate

Cat. No.: B13916740
M. Wt: 209.28 g/mol
InChI Key: XABXFOQDOYKTHU-GFCCVEGCSA-N
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Description

tert-Butyl (3S)-3-ethynyl-3-methyl-pyrrolidine-1-carboxylate (CAS 2607830-36-2) is a chiral pyrrolidine derivative of high value in medicinal chemistry and drug discovery research. This building block, with a molecular formula of C12H19NO2 and a molecular weight of 209.29 g/mol, integrates a stereodefined (S) configuration at the 3-position with a reactive terminal alkyne functional group and a tert-butyloxycarbonyl (Boc) protecting group . The terminal alkyne makes it a crucial intermediate for Click Chemistry applications, specifically in copper-catalyzed azide-alkyne cycloadditions (CuAAC), enabling the efficient synthesis of complex triazole-containing molecules for library screening. Furthermore, its scaffold is highly relevant in designing and synthesizing novel small molecule therapeutics. Patent literature highlights the application of similar advanced pyrrolidine intermediates in developing potent β3 adrenergic receptor agonists , indicating its potential in creating targeted therapies. The Boc protecting group enhances the compound's stability and handling during synthetic sequences and can be readily removed under mild acidic conditions to unveil the secondary amine for further diversification. With a purity specification of >96% , this compound is supplied as a reliable and high-quality starting material for research-scale synthesis. This product is intended for research and development purposes only in a laboratory setting and is not classified as a drug, cosmetic, or for any form of human or veterinary use.

Properties

Molecular Formula

C12H19NO2

Molecular Weight

209.28 g/mol

IUPAC Name

tert-butyl (3S)-3-ethynyl-3-methylpyrrolidine-1-carboxylate

InChI

InChI=1S/C12H19NO2/c1-6-12(5)7-8-13(9-12)10(14)15-11(2,3)4/h1H,7-9H2,2-5H3/t12-/m1/s1

InChI Key

XABXFOQDOYKTHU-GFCCVEGCSA-N

Isomeric SMILES

C[C@]1(CCN(C1)C(=O)OC(C)(C)C)C#C

Canonical SMILES

CC1(CCN(C1)C(=O)OC(C)(C)C)C#C

Origin of Product

United States

Preparation Methods

General Synthetic Strategy

The synthesis generally involves:

  • Starting from tert-butyl 3-oxopyrrolidine-1-carboxylate or tert-butyl 3-methylpyrrolidine-1-carboxylate derivatives.
  • Introduction of the ethynyl group at the 3-position via ethynylation or alkyne substitution reactions.
  • Use of protecting groups such as tert-butyl carbamate (Boc) to protect the pyrrolidine nitrogen during transformations.

Stepwise Preparation Overview

A common synthetic route proceeds as follows:

Step Reaction Description Conditions Yield Notes
1 Preparation of tert-butyl 3-hydroxy-3-methylpyrrolidine-1-carboxylate Reaction of tert-butyl 3-oxopyrrolidine-1-carboxylate with methylmagnesium bromide (MeMgBr) in THF/diethyl ether at -10°C to 20°C under inert atmosphere 70–92% Grignard addition to ketone to form tertiary alcohol intermediate
2 Conversion of hydroxy intermediate to ethynyl derivative Ethynylation of the 3-position via reaction with ethynylating agents or via Sonogashira-type coupling Various, often involving copper(I) catalysis or organolithium reagents Not explicitly quantified Requires careful control to maintain stereochemistry and avoid side reactions

Detailed Example: Grignard Addition to Form Hydroxy Intermediate

  • To an ice-cold solution of tert-butyl 3-oxopyrrolidine-1-carboxylate (1.0 g, 5.40 mmol) in diethyl ether (20 mL), methylmagnesium bromide (3.50 mL, 10.80 mmol) is added dropwise under inert atmosphere.
  • Stirring is continued at room temperature for 1 hour.
  • The reaction is quenched with saturated ammonium chloride solution and extracted with ethyl acetate.
  • Organic layers are washed with brine, dried over sodium sulfate, filtered, and concentrated.
  • Trituration with n-pentane yields tert-butyl 3-hydroxy-3-methylpyrrolidine-1-carboxylate as a pale yellow solid with 92% yield.

Ethynylation Techniques

  • The hydroxy intermediate or corresponding halide derivatives can be converted to the ethynyl derivative by reaction with ethynylating agents.
  • Copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) methods have been employed for related pyrrolidine alkynes, although some transformations require reflux in toluene rather than mild CuAAC conditions.
  • Organolithium reagents such as n-butyllithium have been used effectively for the generation of terminal alkynes on pyrrolidine frameworks.

Reaction Conditions and Yields Summary Table

Compound Starting Material Reagents Solvent Temperature Time Yield (%) Reference
tert-Butyl 3-hydroxy-3-methylpyrrolidine-1-carboxylate tert-Butyl 3-oxopyrrolidine-1-carboxylate Methylmagnesium bromide (MeMgBr) THF/Diethyl ether -10 to 20 °C 0.5–1 h 70–92
This compound Hydroxy intermediate or halide Ethynylation reagents (e.g., TMS-acetylene, Cu catalysts) Toluene, THF RT to reflux Several hours Not explicitly reported

Analytical and Mechanistic Insights

  • The stereochemistry at the 3-position is preserved through the Grignard addition and subsequent ethynylation steps.
  • The tert-butyl carbamate protecting group stabilizes the nitrogen and prevents undesired side reactions during organometallic transformations.
  • The ethynyl group serves as a versatile functional handle for further chemical modifications such as click chemistry or cross-coupling.
  • Attempts to perform azide-alkyne cycloaddition directly on the ethynyl pyrrolidine derivatives sometimes require modified conditions (e.g., reflux in toluene rather than standard CuAAC at room temperature) to achieve successful triazole formation.
  • Computational studies (TD-DFT) have been used to analyze conformers and electronic properties of related pyrrolidine alkynes, confirming structural assignments and aiding in understanding reactivity.

Summary of Key Research Findings

  • High yields (up to 92%) for the initial Grignard addition step have been reported under carefully controlled inert atmosphere and low temperature conditions.
  • Ethynylation of pyrrolidine derivatives is feasible but may require specific reaction conditions to achieve good yields and maintain stereochemical integrity.
  • Organolithium reagents such as n-butyllithium are effective for generating terminal alkynes on pyrrolidine rings, with full characterization confirming structure and stereochemistry.
  • The compound’s synthetic accessibility makes it a valuable intermediate for pharmaceutical and chemical research applications.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the ethynyl group, leading to the formation of carbonyl compounds.

    Reduction: Reduction of the ethynyl group can yield alkenes or alkanes, depending on the reaction conditions.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the pyrrolidine ring.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or osmium tetroxide can be used for oxidation reactions.

    Reduction: Catalysts like palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) are commonly used for reduction reactions.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.

Major Products Formed:

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of alkenes or alkanes.

    Substitution: Formation of substituted pyrrolidine derivatives.

Scientific Research Applications

Chemistry:

    Synthesis of Complex Molecules: The compound can be used as a building block in the synthesis of more complex organic molecules.

    Catalysis: It can serve as a ligand in catalytic reactions, enhancing the reactivity and selectivity of the catalysts.

Biology:

    Biochemical Probes: The compound can be used as a probe to study biochemical pathways and enzyme activities.

    Drug Development:

Medicine:

    Therapeutic Agents: The compound can be explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

Industry:

    Material Science: It can be used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of tert-butyl (3S)-3-ethynyl-3-methyl-pyrrolidine-1-carboxylate involves its interaction with molecular targets such as enzymes or receptors. The ethynyl group can participate in covalent bonding with active sites of enzymes, leading to inhibition or activation of enzymatic activities. The tert-butyl group provides steric hindrance, influencing the compound’s binding affinity and selectivity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent-Driven Functional Differences

a) Ethynyl vs. Sulfanyl Groups
  • tert-Butyl (3S)-3-[(2-hydroxyethyl)sulfanyl]pyrrolidine-1-carboxylate (): Substituent: (2-Hydroxyethyl)sulfanyl (-S-CH₂CH₂OH) at position 3. However, the lack of a triple bond eliminates click chemistry utility.
b) Ethynyl vs. Trifluoromethyl/Hydroxyl Groups
  • tert-Butyl (3R,4S)-3-hydroxy-4-methyl-3-(trifluoromethyl)pyrrolidine-1-carboxylate ():
    • Substituents: Hydroxy (-OH), methyl (-CH₃), and trifluoromethyl (-CF₃) at position 3.
    • Impact: The electronegative -CF₃ group enhances metabolic stability and lipophilicity, favoring blood-brain barrier penetration. The -OH group increases polarity, balancing solubility.
c) Ethynyl vs. Spiro-Indole Systems
  • tert-Butyl spiro-indole-pyrrolidine derivatives ():
    • Substituent: Complex spiro-indole systems with triisopropylsilyl (TIPS)-protected ethynyl groups.
    • Impact: The bulky TIPS group stabilizes the ethynyl moiety during synthesis but requires deprotection for click chemistry. Such structures are tailored for kinase inhibitor development.

Physical and Spectral Properties

Compound Name (Reference) Molecular Formula Melting Point [α]D²⁶ (c, solvent) Key Spectral Data (NMR, MS)
tert-Butyl (3S)-3-ethynyl-3-methyl-pyrrolidine-1-carboxylate C₁₂H₁₉NO₂ Not reported Not reported Not available
tert-Butyl spiro-indole-pyrrolidine () C₃₃H₄₈N₂O₃Si 99°C -31.6 (c 0.745, CHCl₃) ¹H/¹³C NMR, IR, MALDI-MS: m/z 628.3535 (calc. 628.3546)
tert-Butyl (3R,4S)-3,4-bis(hydroxymethyl)pyrrolidine-1-carboxylate () C₁₁H₂₁NO₄ Not reported Not reported Not available

Biological Activity

Tert-butyl (3S)-3-ethynyl-3-methyl-pyrrolidine-1-carboxylate, with the CAS Number 2607830-36-2, is a compound of interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C12H19NO2, with a molecular weight of 209.29 g/mol. It features a pyrrolidine ring substituted with a tert-butyl group at the 1-position and an ethynyl group at the 3-position. The stereochemistry at the 3-position (S) plays a crucial role in its biological interactions.

PropertyValue
CAS Number2607830-36-2
Molecular FormulaC12H19NO2
Molecular Weight209.29 g/mol
Purity>96%

The biological activity of this compound is largely attributed to its ability to interact with various biological targets, including enzymes and receptors. The ethynyl group allows for π-π interactions with aromatic residues in proteins, while the pyrrolidine ring can form hydrogen bonds with amino acid side chains, influencing enzymatic activity and receptor binding .

Biological Activities

Research indicates that this compound exhibits several biological activities:

  • Antimicrobial Properties : Preliminary studies have suggested potential antimicrobial effects, although detailed mechanisms remain under investigation.
  • Anticancer Activity : The compound has been explored for its anticancer properties, particularly in modulating pathways involved in cell proliferation and apoptosis .
  • Enzyme Interaction : It has shown promise in enzyme-catalyzed reactions, which are critical for synthesizing enantiomerically pure compounds necessary for drug development .

Case Studies and Research Findings

Several studies have highlighted the biological activities of this compound:

  • Study on Enzyme Inhibition : A study demonstrated that this compound could inhibit specific enzymes involved in metabolic pathways, leading to decreased cell viability in cancer cell lines .
  • In Vivo Studies : In animal models, administration of the compound showed significant effects on body weight and hematological parameters, indicating possible systemic effects that warrant further exploration .

Safety and Toxicology

Toxicological assessments indicate that while the compound exhibits some biological activity, it also poses risks at higher concentrations. For instance, studies have established a no observed adverse effect level (NOAEL) of 781 ppm in animal models, highlighting the need for careful dosage considerations in therapeutic applications .

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